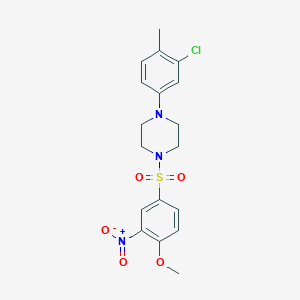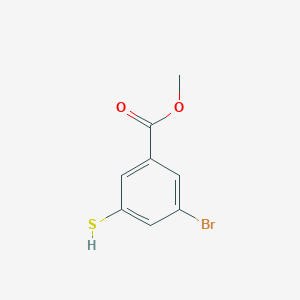
Methyl 3-bromo-5-sulfanylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-bromo-5-sulfanylbenzoate” is a chemical compound with the molecular formula C8H7BrO2S . It has a molecular weight of 247.11 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-5-sulfanylbenzoate” consists of a benzene ring substituted with a bromo group, a sulfanyl group, and a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-sulfanylbenzoate” is a compound with a molecular weight of 247.11 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis Applications
Methyl 3-bromo-5-sulfanylbenzoate has been utilized in various synthesis applications. For instance, it played a role in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showcasing its utility in creating complex organic compounds (Pokhodylo & Obushak, 2019). Similarly, it has been used in the efficient synthesis of 3-aryl-2-aryl(or methyl)sulfanylbenzo[b]thiophenes, demonstrating its versatility in forming heterocyclic compounds (Kobayashi, Egara, Fukamachi, & Konishi, 2009).
Photodynamic Therapy
A study on the new zinc phthalocyanine, substituted with new benzenesulfonamide derivative groups containing Schiff base, involved methyl 3-bromo-5-sulfanylbenzoate. This research is significant for photodynamic therapy, especially for cancer treatment, due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antituberculosis Activities
Methyl 3-bromo-5-sulfanylbenzoate derivatives have been explored for their potential in antimicrobial and antituberculosis activities. For example, bromophenol derivatives from the red alga Rhodomela confervoides, including compounds related to methyl 3-bromo-5-sulfanylbenzoate, were studied for their activity against human cancer cell lines and microorganisms, although they were found inactive in this context (Zhao et al., 2004). Similarly, 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, highlighting the compound's relevance in tuberculosis research (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Mecanismo De Acción
Target of Action
“Methyl 3-bromo-5-sulfanylbenzoate” is a compound that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the SM coupling reaction .
Biochemical Pathways
The SM coupling reaction is the main biochemical pathway affected by “Methyl 3-bromo-5-sulfanylbenzoate”. This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of “Methyl 3-bromo-5-sulfanylbenzoate” is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is crucial in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its ability to form complex carbon structures .
Propiedades
IUPAC Name |
methyl 3-bromo-5-sulfanylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-11-8(10)5-2-6(9)4-7(12)3-5/h2-4,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEXQXGYNHMJEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester](/img/structure/B2359673.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)
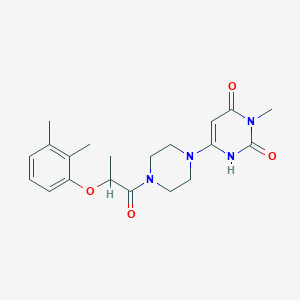
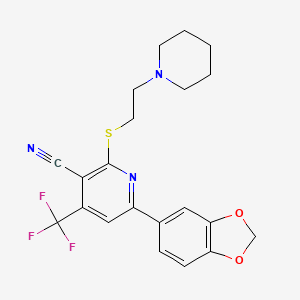

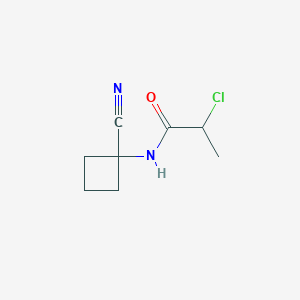
![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)
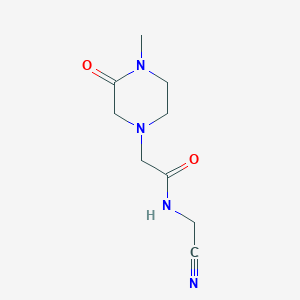
![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)
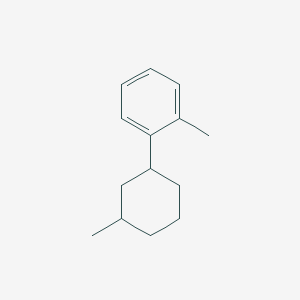
![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)
